molecular formula C6H3FN2O B12968302 5-Fluoro-4-hydroxynicotinonitrile

5-Fluoro-4-hydroxynicotinonitrile

Cat. No.: B12968302
M. Wt: 138.10 g/mol
InChI Key: VCHHTBGWRWVKGD-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxynicotinonitrile is a fluorinated derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of 4-hydroxynicotinonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production methods for 5-Fluoro-4-hydroxynicotinonitrile may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-hydroxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-5-hydroxynicotinonitrile: Similar structure but with the positions of the fluorine and hydroxyl groups reversed.

    5-Fluoro-2-hydroxynicotinonitrile: Fluorine atom at the 5-position and hydroxyl group at the 2-position.

    5-Fluoro-4-methoxynicotinonitrile: Methoxy group instead of a hydroxyl group at the 4-position

Uniqueness

5-Fluoro-4-hydroxynicotinonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups on the pyridine ring can lead to unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-4-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHTBGWRWVKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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